molecular formula C18H19NO3 B4791934 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)propanamide

Cat. No. B4791934
M. Wt: 297.3 g/mol
InChI Key: ZVNFDHOLWXOHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)propanamide, commonly known as MDMP, is a research chemical that belongs to the class of amides. It has been used in scientific research as a potential therapeutic agent for various conditions.

Mechanism of Action

The exact mechanism of action of MDMP is not fully understood. However, it is believed to act on the serotonergic system by increasing the levels of serotonin in the brain. This may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
MDMP has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. These effects may contribute to its therapeutic potential in various conditions.

Advantages and Limitations for Lab Experiments

One advantage of using MDMP in lab experiments is its selective action on the serotonergic system, which allows for a more targeted approach to studying the effects of serotonin on behavior and physiology. However, one limitation is the lack of human studies, which limits our understanding of its potential therapeutic effects in humans.

Future Directions

There are several future directions for research on MDMP. One area of interest is its potential as an anti-addictive agent, particularly in the treatment of cocaine addiction. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential therapeutic effects in other conditions, such as post-traumatic stress disorder and obsessive-compulsive disorder.
In conclusion, MDMP is a research chemical that has shown potential as a therapeutic agent in various conditions. Its selective action on the serotonergic system and its ability to increase the levels of serotonin, dopamine, and norepinephrine in the brain make it a promising candidate for further research. However, more studies are needed to determine its safety and efficacy in humans, as well as its potential therapeutic effects in other conditions.

Scientific Research Applications

MDMP has been studied for its potential therapeutic effects in various conditions, including anxiety, depression, and addiction. It has been found to exhibit anxiolytic and antidepressant-like effects in animal models. Additionally, it has been shown to reduce cocaine self-administration in rats, indicating its potential as an anti-addictive agent.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-2-4-14(5-3-13)6-9-18(20)19-15-7-8-16-17(12-15)22-11-10-21-16/h2-5,7-8,12H,6,9-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNFDHOLWXOHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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